molecular formula C6H11N5S B3029626 2-(Ethylthio)pyrimidine-4,5,6-triamine CAS No. 73000-30-3

2-(Ethylthio)pyrimidine-4,5,6-triamine

Cat. No. B3029626
CAS RN: 73000-30-3
M. Wt: 185.25
InChI Key: UJQPJAJZBUCJIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often begins with different starting materials, such as ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which is used to achieve various pyridothienopyrimidine derivatives through cyclization reactions and other transformations . Another approach involves the condensation of thiouronium salts with different reagents to create 2,4,5-tri- and 2,4,5,6-tetrasubstituted pyrimidines, which can be further modified to produce highly substituted pyrimidines and fused-heterocycle derivatives . Additionally, the synthesis of novel ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates has been reported using a one-pot Biginelli reaction catalyzed by silica supported Bismuth(III) triflate .

Molecular Structure Analysis

The molecular structure of 2-(ethylthio)pyrimidine-4,6-diamine (ETPD), a closely related compound, has been characterized using single-crystal X-ray diffraction, which shows that it crystallizes in the orthorhombic space group P212121 . The ground state geometry, vibrational spectra, NMR spectra, and molecular electrostatic potential (MEP) of ETPD have been thoroughly evaluated using Density Functional Theory (DFT) calculations, providing a detailed understanding of the molecule's structure and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is diverse, with the ability to undergo various reactions to form new heterocyclic systems. For instance, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate has been used to synthesize novel pyrido[4',3':4,5]thieno[2,3-d]pyrimidine derivatives and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives . The reactivity of these compounds allows for the construction of complex heterocyclic systems with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the antibacterial activity of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been evaluated, showing activity against various microbial strains . The antioxidant activity of ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates has also been investigated, identifying several compounds as potential antioxidants . These studies highlight the importance of understanding the physical and chemical properties of pyrimidine derivatives for their application in medicinal chemistry.

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

2-ethylsulfanylpyrimidine-4,5,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5S/c1-2-12-6-10-4(8)3(7)5(9)11-6/h2,7H2,1H3,(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQPJAJZBUCJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=N1)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40823154
Record name 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylthio)pyrimidine-4,5,6-triamine

CAS RN

73000-30-3
Record name 2-(Ethylsulfanyl)pyrimidine-4,5,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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